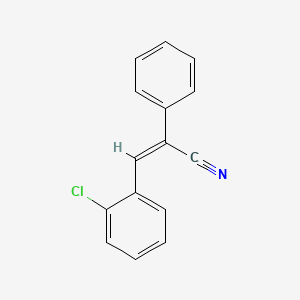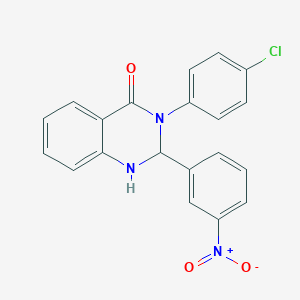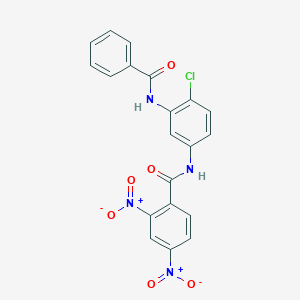![molecular formula C19H21N3O4 B11694459 4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11694459.png)
4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a methoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-methylphenylpropanamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and hydrazinecarbonyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action for 3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- 2-(2-(2-hydroxy-5-nitrobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydrazinecarbonyl groups provide versatility in chemical synthesis and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C19H21N3O4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide |
InChI |
InChI=1S/C19H21N3O4/c1-13-4-3-5-15(10-13)21-18(24)8-9-19(25)22-20-12-14-11-16(26-2)6-7-17(14)23/h3-7,10-12,23H,8-9H2,1-2H3,(H,21,24)(H,22,25)/b20-12+ |
InChI-Schlüssel |
VNCJEPFSMBRJPT-UDWIEESQSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694431.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11694436.png)
![5,6-dichloro-2-{[(2,5-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11694445.png)
